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molecular formula C12H16O5 B8737821 3-(3-Hydroxypropyl)-4,5-dimethoxybenzoic acid CAS No. 647854-78-2

3-(3-Hydroxypropyl)-4,5-dimethoxybenzoic acid

Cat. No. B8737821
M. Wt: 240.25 g/mol
InChI Key: SGCPWISIFBEAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691843B2

Procedure details

To a solution of 3-allyl-4,5-dimethoxybenzoic acid methyl ester (Example 30, Step 1, 10.2 g, 43.2 mmol) in THF (100 mL) at 0° C. was added BH3.SMe2 (4.10 mL, 43.2 mmol). After 45 min the reaction mixture was warmed to 23° C. After stirring for 1.2 h the reaction was cooled to 0° C. and slowly treated with 3.0 N NaOH (39 mL) followed 10 min later by addition of H2O2 (30 weight %, 60 mL). Following the addition, the mixture was allowed to reach 23° C., then heated to reflux for 2 h. After cooling to room temperature, the mixture was partitioned between brine (400 mL) and EtOAc (500 mL). The aqueous layer was separated and extracted with EtOAc (400 mL). The organic layer was discarded and the aqueous was adjusted to pH 5 by addition of 1.0 N HCl then the product was extracted with EtOAc (2×500 mL). The organic layer was dried over MgSO4 and then concentrated in vacuo to give 3-(3-hydroxypropyl)-4,5-dimethoxybenzoic acid (9.24 g, 89%) of the desired alcohol, which was used without further purification. ESMS: m/z 239.3 [M−H].
Name
3-allyl-4,5-dimethoxybenzoic acid methyl ester
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
39 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([CH2:14][CH:15]=[CH2:16])[CH:5]=1.S(C)C.[OH-:21].[Na+].OO>C1COCC1>[OH:21][CH2:16][CH2:15][CH2:14][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH3:11])[C:7]=1[O:12][CH3:13])[C:3]([OH:2])=[O:17] |f:2.3|

Inputs

Step One
Name
3-allyl-4,5-dimethoxybenzoic acid methyl ester
Quantity
10.2 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)OC)OC)CC=C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
S(C)C
Step Three
Name
Quantity
39 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.2 h the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
to reach 23° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between brine (400 mL) and EtOAc (500 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (400 mL)
ADDITION
Type
ADDITION
Details
the aqueous was adjusted to pH 5 by addition of 1.0 N HCl
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.2 h
Name
Type
product
Smiles
OCCCC=1C=C(C(=O)O)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.24 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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